![molecular formula C18H14F6Si B14188931 Diethenylbis[4-(trifluoromethyl)phenyl]silane CAS No. 920743-67-5](/img/structure/B14188931.png)
Diethenylbis[4-(trifluoromethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(trifluoromethyl)phenyl]divinylsilane is an organosilicon compound characterized by the presence of two trifluoromethylphenyl groups attached to a divinylsilane core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trifluoromethyl)phenyl]divinylsilane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with divinyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of Bis[4-(trifluoromethyl)phenyl]divinylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(trifluoromethyl)phenyl]divinylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol derivatives, ethyl-substituted silanes, and various functionalized silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis[4-(trifluoromethyl)phenyl]divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals is ongoing, particularly for its role in enhancing drug stability and bioavailability.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.
Mechanism of Action
The mechanism by which Bis[4-(trifluoromethyl)phenyl]divinylsilane exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The divinylsilane core provides a flexible scaffold that can undergo various chemical modifications, enabling the compound to participate in diverse biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl groups but lacks the divinylsilane core, resulting in different chemical properties and applications.
Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether: This compound contains similar trifluoromethylphenyl groups but is used primarily in the synthesis of fluorinated polyimides.
Uniqueness
Bis[4-(trifluoromethyl)phenyl]divinylsilane is unique due to its combination of trifluoromethyl groups and a divinylsilane core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various advanced applications.
Properties
CAS No. |
920743-67-5 |
|---|---|
Molecular Formula |
C18H14F6Si |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
bis(ethenyl)-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C18H14F6Si/c1-3-25(4-2,15-9-5-13(6-10-15)17(19,20)21)16-11-7-14(8-12-16)18(22,23)24/h3-12H,1-2H2 |
InChI Key |
DBVZPDZLKXTILK-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


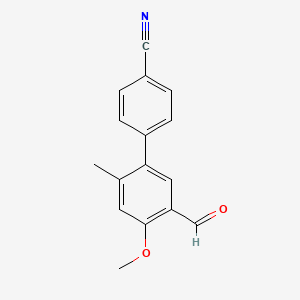
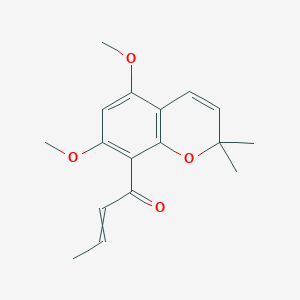
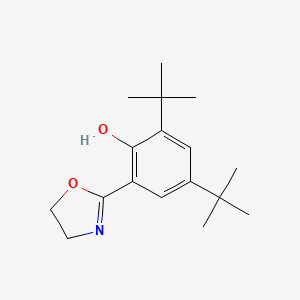
![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
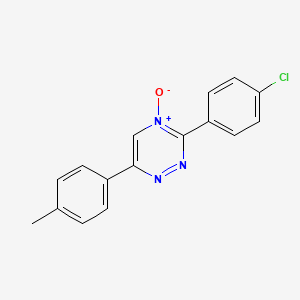
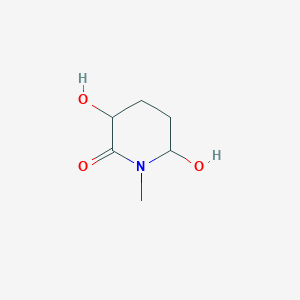
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
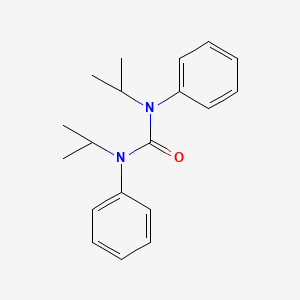
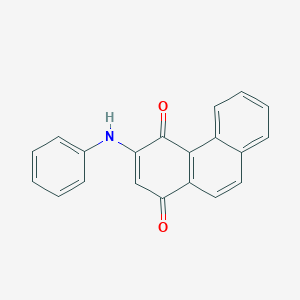
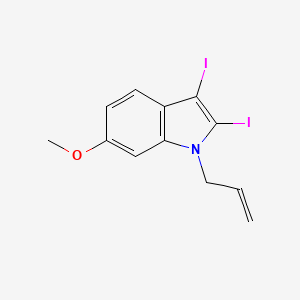
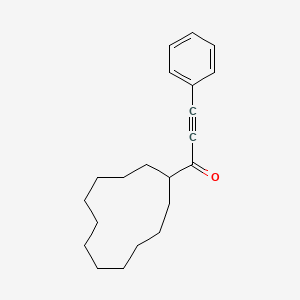
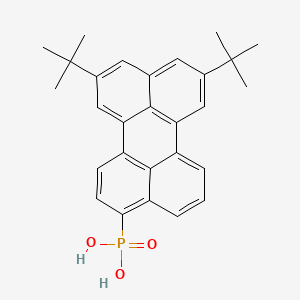
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
